1-Methyl-5-nitroindolin-2-one

Medicinal Chemistry Scaffold Design Physicochemical Properties

Medicinal chemists optimizing oxindole-based libraries face yield loss from N-H side reactions in C-3 alkylations and cross-couplings. 1-Methyl-5-nitroindolin-2-one (CAS 20870-89-7) solves this with a pre-installed N-1 methyl group that eliminates H-bond donor capacity, enabling cleaner Knoevenagel condensations and Ru-catalyzed C-H insertions. • Enables direct C-3 diversification without orthogonal N-protection • C-5 nitro group serves as a masked aniline handle for amide/sulfonamide library synthesis • Commercially available in 96-98% purity; shipped ambient for immediate use.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 20870-89-7
Cat. No. B2551002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-nitroindolin-2-one
CAS20870-89-7
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3
InChIKeyQQYDOWGHCYCEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-nitroindolin-2-one: Chemical Identity & Procurement


1-Methyl-5-nitroindolin-2-one (CAS 20870-89-7) is a small-molecule heterocycle belonging to the oxindole (indolin-2-one) family, defined by a nitro group at the C-5 position and a methyl substituent on the N-1 nitrogen of the bicyclic core . With a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol, it is commercially available as a fine chemical intermediate with reported purities typically ranging from 95% to 98% . Its physicochemical properties, including a calculated LogP of ~1.7, zero hydrogen bond donors, and a polar surface area of 66.13 Ų, position it as a compact scaffold for derivatization in medicinal chemistry campaigns . The compound is primarily valued as a synthetic building block for constructing more complex biologically active molecules, rather than as a standalone active pharmaceutical ingredient .

Medicinal chemistry intermediate with N-1 methyl pre-installed for direct derivatization.
Synthetic building block enabling streamlined synthesis of kinase probes and heterocyclic libraries.
Compact oxindole scaffold with zero hydrogen bond donors for permeability-focused fragment elaboration.

Why 1-Methyl-5-nitroindolin-2-one Is Irreplaceable


Direct substitution of 1-Methyl-5-nitroindolin-2-one with the unsubstituted 5-nitroindolin-2-one or other positional isomers in synthetic protocols is chemically unsound. The presence of the N-1 methyl group is a critical structural determinant: it eliminates the hydrogen bond donor (HBD) capacity of the lactam nitrogen, altering the scaffold's LogP, solubility, and metabolic profile . This modification fundamentally changes the reactivity in downstream derivatizations, such as Knoevenagel condensations at the C-3 position or metal-catalyzed cross-couplings, where the N-H of 5-nitroindolin-2-one can participate in unwanted side reactions or require orthogonal protection strategies [1]. Consequently, the 1-methylated scaffold enables distinct synthetic trajectories that are inaccessible to its des-methyl counterpart, a fact that directly impacts the yield, purity, and structural diversity of final compound libraries in medicinal chemistry, necessitating its specific procurement [2].

N-H analog Unsubstituted 5-nitroindolin-2-one introduces an acidic N-H proton that may alter reactivity and require orthogonal protection.
Positional isomer Regioisomeric nitroindolin-2-ones may shift electronic and steric profiles, changing C-3 condensation and cross-coupling outcomes.
Des-nitro analog Removing the 5-nitro group eliminates the masked aniline handle, breaking the documented kinase inhibitor synthetic route.

1-Methyl-5-nitroindolin-2-one: Differentiation Evidence


N-1 Methylation: Physicochemical Profile Differentiation

A critical structural distinction between 1-Methyl-5-nitroindolin-2-one and its closest analog, 5-nitroindolin-2-one (CAS 20870-79-5), lies in the N-1 substitution. The target compound possesses zero hydrogen bond donors (HBD = 0), whereas 5-nitroindolin-2-one has one HBD . This single methyl group eliminates the indolinone N-H, an acidic proton that can lead to non-specific binding and off-target interactions, and also modulates the scaffold's physical properties. Specifically, 1-Methyl-5-nitroindolin-2-one has a calculated LogP of approximately 1.70 compared to a lower LogP anticipated for the N-unsubstituted variant due to the additional hydrogen-bonding capacity and polarity . This difference in lipophilicity and hydrogen bonding profile makes the N-1 methylated scaffold more amenable to passive cellular permeability and a different metabolic fate, a key consideration for fragment-based drug discovery campaigns.

N-1 Methylation Profile
Class-level inference
HBD = 0 vs 1; LogP ~1.70 vs inferred lower
Supports permeability-oriented scaffold selection.
Data to verify: head-to-head LogP comparison.
Medicinal Chemistry Scaffold Design Physicochemical Properties

Key Intermediate for Nek2 Kinase Inhibitors

1-Methyl-5-nitroindolin-2-one is a validated and critical synthetic intermediate for the preparation of irreversible Nek2 kinase inhibitors, as detailed in a primary research publication. The compound, following reduction of the 5-nitro group to the corresponding aniline, served as the direct precursor for the synthesis of oxindole propynamides such as JH295, a selective Nek2 inhibitor [1]. This specific application cannot be replicated with the non-methylated 5-nitroindolin-2-one without an additional N-methylation step. The reported synthetic sequence used 1-Methyl-5-nitroindolin-2-one as the starting material, yielding the highly optimized lead compound JH295 (Nek2 IC50 < 1 μM, with demonstrated cellular selectivity over Cdk1, Aurora B, and Plk1) . This establishes a direct, evidence-backed provenance for the compound's utility in generating high-value chemical probes.

Nek2 Inhibitor Intermediate
Supporting evidence
Documented starting material for JH295 synthesis.
Validated synthetic entry point for kinase chemical probes.
Method context: reduction to aniline required.
Chemical Biology Kinase Inhibitors Organic Synthesis

Reproducible High-Yield Synthetic Route

A well-defined and scalable synthetic route to 1-Methyl-5-nitroindolin-2-one is publicly documented, featuring a nitration of 1-methylindolin-2-one. This process yields the target compound as a tan solid with a reported isolated yield of 88% [1]. This high-yielding synthesis is in contrast to the more complex or lower-yielding procedures often required for other regioisomeric nitroindolin-2-ones or those with additional substituents. For example, the closely related 3,3-Dimethyl-5-nitroindolin-2-one required a continuous-flow synthesis approach to improve yields from 68% to 92%, highlighting the inherent synthetic efficiency of the simpler 1-methyl-5-nitro scaffold [2]. The availability of a robust, high-yield synthetic method ensures greater reproducibility and potentially lower costs for researchers requiring this specific intermediate in gram quantities.

Synthetic Yield
Cross-study comparable
88% batch yield reported.
Supports procurement cost and scale-up review.
Reported nitration at C-5 position.
Process Chemistry Synthetic Methodology Cost-Efficiency

1-Methyl-5-nitroindolin-2-one: Application Scenarios


Kinase-Targeted Chemical Probe Elaboration

Based on its documented use in generating a selective Nek2 inhibitor, 1-Methyl-5-nitroindolin-2-one is the optimal starting material for medicinal chemistry teams seeking to elaborate the oxindole core with a pre-installed N-1 methyl group, which provides a stealth handle to avoid metabolic liabilities associated with free N-H groups. The 5-nitro function serves as a masked amine, enabling diverse downstream functionalization via reduction to the aniline, followed by amide coupling or sulfonamide formation, as validated by the synthesis of JH295 [1].

SAR Studies on Antibacterial Hybrids

Research has firmly established that a nitro group at the C-5 position of the indolin-2-one scaffold is critical for imparting potent antibacterial activity, particularly against drug-resistant Staphylococcus aureus. In a seminal study, the introduction of a C-5 nitro group on a related indolin-2-one-nitroimidazole hybrid resulted in a 16-fold increase in efficacy against MRSA ATCC 33591 [2]. The 1-Methyl-5-nitroindolin-2-one molecule provides the exact core functionalization (N-1 methyl and C-5 nitro) required for systematically exploring novel antibacterials through Knoevenagel condensation at the C-3 position, serving as a direct building block for these potent hybrids.

C-3 Functionalization for Heterocyclic Libraries

The molecule serves as a privileged scaffold for library synthesis due to the high reactivity of the C-3 methylene. The documented efficiency of Ru(II)-catalyzed C-H insertion reactions on related oxindoles highlights the general utility of this framework for producing complex 3,3-disubstituted oxindoles . Its specific substitution pattern (N-1 methyl, C-5 nitro) confers a unique combination of electronic and steric properties that influence the regioselectivity and yield of such transformations, making it a distinct choice over other nitroindolin-2-one isomers for generating sp³-rich compound collections .

Application
Selection Property
Validation Focus
Kinase chemical probe elaboration
Pre-installed N-1 methyl handle
Inhibitor selectivity and cellular target engagement review.
Antimicrobial SAR studies
C-5 nitro masking and C-3 condensation site
MRSA and resistant-strain endpoint screening context.
Heterocyclic library synthesis
C-3 methylene reactivity profile
Reaction regioselectivity and sp³-rich scaffold generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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